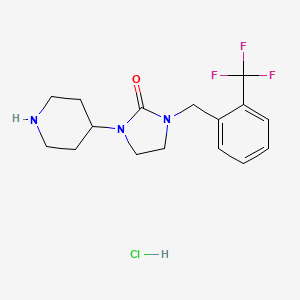

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride

Descripción

The compound 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride (CAS: 1924322-22-4, MFCD28963451) is a substituted imidazolidinone derivative with a piperidin-4-yl group and a 4-trifluoromethylbenzyl substituent. Its molecular formula is C₁₆H₂₁ClF₃N₃O, and it has a molecular weight of 363.80 g/mol . While the original query references the 2-trifluoromethyl-benzyl isomer, available evidence primarily describes the 4-trifluoromethyl-benzyl variant, suggesting a possible positional isomer discrepancy. This compound is cataloged as a research chemical with 95% purity, though detailed pharmacological or safety data remain unpublished .

Propiedades

IUPAC Name |

1-piperidin-4-yl-3-[[2-(trifluoromethyl)phenyl]methyl]imidazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O.ClH/c17-16(18,19)14-4-2-1-3-12(14)11-21-9-10-22(15(21)23)13-5-7-20-8-6-13;/h1-4,13,20H,5-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAYCWMTBFEWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Imidazolidin-2-one Core

- Starting from appropriate diamines such as ethylenediamine derivatives, the imidazolidin-2-one ring can be formed by cyclization with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions.

- Alternative methods involve urea derivatives reacting with diamines to afford the cyclic urea structure.

Attachment of 1-Piperidin-4-yl Group

- The piperidin-4-yl group is introduced at the nitrogen at position 1, often by nucleophilic substitution or reductive amination.

- For example, the imidazolidin-2-one intermediate can be reacted with 4-piperidone or a protected piperidine derivative, followed by reduction if necessary.

- Alternatively, direct nucleophilic substitution using 4-halopiperidine derivatives can be employed.

Formation of Hydrochloride Salt

- The free base of 1-piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate) to precipitate the hydrochloride salt.

- This step enhances the compound's stability, crystallinity, and water solubility, which are critical for pharmaceutical formulation.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imidazolidin-2-one formation | Ethylenediamine + triphosgene, inert solvent, 0-25°C | Controlled addition to avoid side products |

| Alkylation | 2-Trifluoromethyl-benzyl bromide, K2CO3, DMF, 50-80°C | Base promotes selective N-alkylation |

| Piperidinyl substitution | 4-Piperidone or 4-halopiperidine, reductant (NaBH4), MeOH, room temp | Reductive amination preferred for selectivity |

| Salt formation | HCl in ethanol, room temperature | Precipitation of hydrochloride salt |

Research Findings and Analytical Data

- Yields for each step typically range from 70% to 90%, depending on reaction scale and purity of reagents.

- Purity and identity are confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

- The trifluoromethyl group imparts distinctive 19F NMR signals aiding structural confirmation.

- Hydrochloride salt exhibits sharp melting points and enhanced aqueous solubility compared to the free base.

Summary Table of Preparation Steps

| Step No. | Reaction | Key Reagents | Temperature (°C) | Yield (%) | Product Form |

|---|---|---|---|---|---|

| 1 | Imidazolidin-2-one ring formation | Ethylenediamine, triphosgene | 0-25 | 85 | Imidazolidin-2-one core |

| 2 | N3-Alkylation | 2-Trifluoromethyl-benzyl bromide, K2CO3 | 50-80 | 80 | 3-(2-trifluoromethyl-benzyl) substituted intermediate |

| 3 | N1-Piperidinyl substitution | 4-Piperidone, NaBH4 | 20-25 | 75 | 1-Piperidin-4-yl substituted intermediate |

| 4 | Hydrochloride salt formation | HCl in ethanol | 20-25 | 90 | Final hydrochloride salt |

Análisis De Reacciones Químicas

Types of Reactions

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidinyl-Imidazolidinone Derivatives

Table 1: Key Structural Differences Among Analogs

Pharmacological and Physicochemical Properties

Metabolic Stability

The 4-trifluoromethylbenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs, as fluorination often reduces oxidative degradation .

Anti-Alzheimer’s Activity

Compound 18c (Table 1), which shares a trifluoromethyl-benzyl-piperidinyl motif, demonstrated excellent acetylcholinesterase inhibition, outperforming donepezil in preclinical studies .

Crystallographic and Conformational Insights

X-ray studies of related imidazolidinones (e.g., 1-(azin-2-yl)imidazolidin-2-one) reveal a preference for the E configuration due to steric hindrance between the azine C3-H and imidazolidinone oxygen . This rigidity may influence binding to biological targets compared to more flexible analogs.

Analytical Characterization

- 1H/13C NMR and IR Spectroscopy: Used extensively to confirm substituent positions and hydrogen bonding in imidazolidinones .

- Purity and Storage : Most analogs are stored at room temperature as powders, with purity ≥95% .

Actividad Biológica

1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride is a synthetic compound belonging to the imidazolidinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. The trifluoromethyl group enhances its chemical stability, lipophilicity, and interaction with biological targets, making it a subject of interest for various studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological responses including anti-inflammatory and analgesic effects. The precise mechanisms often involve inhibition or activation pathways that are still under investigation.

Anti-inflammatory Effects

Research indicates that compounds with trifluoromethyl substitutions, like this compound, exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pathways such as NF-κB, which plays a crucial role in inflammatory responses. For instance, similar compounds have demonstrated the ability to reduce inflammation by inhibiting the phosphorylation of p65 and IκBα, thereby blocking the activation of NF-κB .

Antitumor Activity

The compound has also been evaluated for its potential antitumor properties. Studies show that related trifluoromethyl-substituted compounds can induce apoptosis in cancer cells by regulating proteins involved in cell survival and death, such as Bcl-2 and Bax. For example, one study highlighted a compound that promoted HepG2 cell apoptosis in a dose-dependent manner through similar mechanisms .

Case Studies

Several case studies have explored the biological activity of related compounds.

- Study on Hepatoma Cells : A series of trifluoromethyl-substituted compounds were synthesized and evaluated for their ability to inhibit NF-κB activation in hepatoma cells. The most potent compound showed significant anti-tumor activity by inducing apoptosis and reducing inflammation markers like TNF-α and IL-6 .

- CCR3 Antagonism : Another study focused on benzyl-piperidine derivatives demonstrated potent antagonism at the CCR3 receptor, which is involved in allergic responses. The structure-activity relationship (SAR) studies indicated that modifications similar to those found in this compound could enhance binding affinity and functional activity against this receptor .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Piperidin-4-yl-3-benzyl-imidazolidin-2-one | Lacks trifluoromethyl group | Less lipophilic |

| 1-Piperidin-4-yl-3-(4-methyl-benzyl)-imidazolidin-2-one | Contains a methyl group | Different pharmacokinetic profile |

| 1-Piperidin-4-yl-3-(2-chlorobenzyl)-imidazolidin-2-one | Contains a chlorobenzyl group | Varies in biological activity |

The presence of the trifluoromethyl group is crucial as it influences not only the lipophilicity but also enhances metabolic stability and binding affinity to various molecular targets.

Q & A

Q. What are the recommended safety protocols for handling 1-Piperidin-4-yl-3-(2-trifluoromethyl-benzyl)-imidazolidin-2-one Hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid release into drains or low-lying areas .

- Storage: Store in sealed glass containers at 2–8°C, protected from light and moisture to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key intermediates?

Methodological Answer:

- Nucleophilic Substitution: React a piperidine precursor with 2-(trifluoromethyl)benzyl halides in the presence of a base (e.g., K₂CO₃) to form the benzyl-piperidine intermediate .

- Cyclization: Use carbodiimide coupling agents (e.g., DCC) to form the imidazolidin-2-one ring from the intermediate .

- Challenges: Monitor reaction pH and temperature to avoid side reactions (e.g., hydrolysis of trifluoromethyl groups) .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energy barriers in nucleophilic substitution steps .

- Reaction Path Search: Employ automated algorithms (e.g., GRRM) to explore alternative pathways and minimize side-product formation .

- Experimental Validation: Compare computational predictions with kinetic data (e.g., Arrhenius plots) to refine reaction conditions .

Q. What strategies resolve contradictions between predicted and observed reactivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Perform deuterium labeling to distinguish between SN1 and SN2 mechanisms if reaction rates deviate from computational models .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) to assess solvent effects on reaction selectivity .

- Feedback Loop: Integrate experimental results into computational models to iteratively refine predictions (e.g., adjusting steric parameters in DFT) .

Q. How can thermal stability data inform experimental protocols for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., >200°C) to define safe heating limits in reactions .

- Differential Thermal Analysis (DTA): Identify exothermic peaks to avoid conditions triggering uncontrolled degradation .

- Storage Recommendations: Use desiccants and inert atmospheres if the compound shows hygroscopicity or oxidative instability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Fluorescence-Based Assays: Use pyridyl-benzimidazole derivatives as reference compounds to design fluorescence quenching experiments targeting enzyme active sites .

- Dose-Response Curves: Perform IC₅₀ determinations in kinase inhibition assays using ATP-competitive probes .

- Control Experiments: Include structurally analogous compounds (e.g., non-trifluoromethyl variants) to isolate the role of the trifluoromethyl group in activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.